molecular formula C17H14N4OS B2778213 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1428367-53-6

2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Cat. No. B2778213
CAS RN: 1428367-53-6
M. Wt: 322.39
InChI Key: DUOKVWKCSXXGGD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to specialized chemical databases or literature.


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties include its molecular formula (C16H20N4O3S) and molecular weight (348.42). For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases .

Scientific Research Applications

Synthesis and Structural Analysis

The research on derivatives of 1,2,4-triazole, such as 2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile, often focuses on their synthesis and structural analysis, revealing diverse applications in medicinal chemistry and material science. For instance, studies have investigated the synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles, which include 1,2,4-triazole derivatives. These compounds demonstrated significant potency on various human cancer cell lines, indicating their potential as therapeutic agents (Sączewski et al., 2004). Additionally, the X-ray crystal analysis of similar compounds provides insights into their molecular configurations and the relationship between structure and activity.

Anticancer Properties

The anticancer properties of 1,2,4-triazole derivatives have been a significant focus of research. These compounds have been explored for their in vitro cytotoxic potency against various cancer cell lines, showing promising results as potential anticancer agents. The structure-activity relationships (SARs) derived from these studies help in understanding the molecular basis of their efficacy and guide the design of more potent derivatives for cancer therapy. The mechanistic insights, such as the induction of apoptosis in cancer cells, further validate the therapeutic potential of these compounds (Sączewski et al., 2004).

Synthesis Techniques

The synthesis of 1,2,4-triazole derivatives involves innovative techniques, including click one-pot synthesis, which offers a streamlined approach to creating complex molecules efficiently. These methods not only expand the chemical toolbox for creating novel compounds but also have implications for developing drugs and materials with specific functionalities. The structural analyses through spectral techniques and single-crystal X-ray diffraction further contribute to the understanding of their chemical and physical properties, essential for tailoring these compounds for specific applications (Ahmed et al., 2016).

Reactivity and Applications

The reactivity of 1,2,4-triazole derivatives with other chemical entities, such as nitrile oxides, thiocyanates, and selenocyanates, has been explored to synthesize various heterocyclic compounds. These reactions are crucial for the development of pharmaceuticals and agrochemicals. The synthesized compounds exhibit a range of biological activities, including cytotoxicity against brine shrimp, which serves as a model for evaluating potential bioactivity. Such studies are foundational for the development of new drugs and bioactive molecules with applications in medicine and agriculture (Greig et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used.

properties

IUPAC Name

2-[(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c18-10-12-4-1-2-5-13(12)11-20-17(22)21(14-7-8-14)16(19-20)15-6-3-9-23-15/h1-6,9,14H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKVWKCSXXGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

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